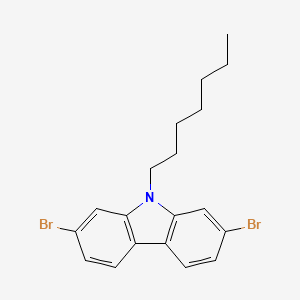

2,7-Dibromo-9-heptyl-9H-carbazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,7-dibromo-9-heptylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Br2N/c1-2-3-4-5-6-11-22-18-12-14(20)7-9-16(18)17-10-8-15(21)13-19(17)22/h7-10,12-13H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLYLIXYBBORGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173071-58-3 | |

| Record name | 2,7-Dibromo-9-heptyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Polymerization and Oligomerization Strategies Involving 2,7 Dibromo 9 Heptyl 9h Carbazole

Building Block for Organic Electronics

Carbazole (B46965) derivatives are well-regarded for their excellent hole-transporting capabilities, thermal stability, and electron-rich nature. ossila.combohrium.com These properties make 2,7-Dibromo-9-heptyl-9H-carbazole a sought-after precursor for materials used in:

Organic Light-Emitting Diodes (OLEDs): Carbazole-based polymers and small molecules are used as host materials, charge-transporting layers, and fluorescent emitters in OLEDs. ossila.comresearchgate.netnih.govmagtech.com.cn The tunability of the carbazole structure allows for the development of materials with specific energy levels and high triplet energies, which are crucial for efficient blue phosphorescent OLEDs. researchgate.netnih.gov

Organic Photovoltaics (OPVs): The electron-donating properties of the carbazole unit make it a suitable component for donor materials in bulk heterojunction solar cells. ossila.com One of the most well-known polymer semiconductors derived from a similar carbazole precursor is PCDTBT. ossila.comchemicalbook.com

Organic Field-Effect Transistors (OFETs): Carbazole-based polymers have been investigated for their potential use as the active semiconductor layer in OFETs. ossila.com

Intermediate for Carbazole Derivatives

Beyond its direct use in polymer synthesis, this compound also serves as a key intermediate in the synthesis of more complex, functionalized carbazole derivatives. The reactive bromine atoms can be substituted with a wide range of functional groups, allowing for the fine-tuning of the electronic and physical properties of the resulting molecules for various research applications. researchgate.net

Advanced Material Applications Derived from 2,7 Dibromo 9 Heptyl 9h Carbazole Scaffolds

Organic Light-emitting Diodes (OLEDs)

The 2,7-disubstituted carbazole (B46965) framework derived from 2,7-Dibromo-9-heptyl-9H-carbazole is extensively utilized in the development of materials for OLEDs, particularly as hosts for phosphorescent emitters and as electroluminescent materials themselves. The wide bandgap and high triplet energy of many carbazole derivatives make them suitable for hosting blue, green, and red phosphorescent dopants, preventing energy back-transfer and ensuring efficient light emission.

Development as Host and Dopant Materials

Derivatives of this compound are functionalized to create host materials with tailored electronic properties to match those of the phosphorescent guest emitters. By introducing aromatic or heteroaromatic moieties at the 2 and 7 positions, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned to facilitate efficient charge injection and transport. For instance, 2,7-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole has been investigated as a light-emitting layer in UV OLEDs. mdpi.com

Carbazole-based materials are also developed as dopants. For example, non-doped deep-blue OLEDs have been fabricated using carbazole-π-imidazole derivatives, where the carbazole unit acts as the electron donor. nih.gov One such device exhibited deep-blue electroluminescence with CIE coordinates of (0.157, 0.080) and a maximum external quantum efficiency (EQE) of 4.43%. nih.gov

The performance of OLEDs employing 2,7-carbazole derivatives can be significant. For instance, a blue phosphorescent OLED using a carbazole-based host demonstrated a current efficiency of 23.9 cd/A and a power efficiency of 24.9 lm/W. mdpi.com A green phosphorescent OLED with a similar host achieved a current efficiency of 33.9 cd/A and a power efficiency of 34.1 lm/W at a brightness of 1000 cd/m². mdpi.com

Table 1: Performance of OLEDs with 2,7-Carbazole Derivative Host Materials

| Device Type | Dopant | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Max. Luminance (cd/m²) |

|---|---|---|---|---|---|

| Blue PhOLED | FIrpic | 23.9 | 24.9 | 10.3 | >9170 |

| Green PhOLED | Ir(ppy)₃ | 33.9 | 34.1 | 9.4 | - |

| Deep-Blue OLED | - (non-doped) | - | - | 4.43 | 11,364 |

Exploration of Electroluminescent Properties of Derivatives

The electroluminescent properties of polymers derived from this compound have been a subject of intense research. Suzuki and Yamamoto cross-coupling reactions are commonly employed to synthesize blue-light-emitting 2,7-carbazole-based conjugated copolymers. researchgate.net These polymers often exhibit good thermal stability and amorphous nature, which are beneficial for the longevity and uniformity of OLED devices. researchgate.net

For example, copolymers of 9-(2-ethylhexyl)carbazole and 5,6-difluorobenzo[c] researchgate.netrsc.orgmdpi.comthiadiazole have been synthesized and shown to have intense red photoluminescence. mdpi.comnih.gov The introduction of different functional groups allows for the tuning of the emission color. Carbazole-containing 2,6-naphthalene-based conjugated polymers have also been synthesized and their electroluminescence properties studied. semanticscholar.org

In a study of non-doped deep-blue OLEDs based on carbazole-π-imidazole derivatives, a maximum luminance of 11,364 cd/m² was achieved. nih.gov Another investigation into 2,7-diaryl-substituted carbazole emitters in a multilayer, non-doped OLED reported a maximum luminance of 21,054 cd/m² and a maximum current efficiency of 3.34 cd/A. mdpi.com

Table 2: Electroluminescent Performance of Devices with 2,7-Carbazole Derivatives as Emitters

| Device Structure | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Emission Color |

|---|---|---|---|---|---|

| ITO/HAT-CN/NPB/Emitter/TPBi/LiF/Al | 21,054 | 3.34 | - | - | - |

| ITO/HAT-CN/NPB/TAPC/PPT:Emitter/PPT/TPBi/LiF/Al | 1526 | 15.26 | 8.14 | 13.33 | - |

| Non-doped deep-blue OLED | 11,364 | - | - | 4.43 | Deep-Blue |

Organic Photovoltaic Cells (OPVs) and Organic Solar Cells (OSCs)

In the realm of solar energy, derivatives of this compound are instrumental in the creation of materials for the active layer of OPVs and OSCs. The electron-rich nature of the carbazole moiety makes it an excellent electron donor, a key component in the donor-acceptor (D-A) architecture of these devices.

Functionality as Hole-Transporting Materials (HTMs)

The inherent hole-transporting capability of the carbazole core is a primary reason for its use in OPVs. researchgate.net Materials derived from this compound can be engineered to have appropriate energy levels to facilitate the efficient extraction and transport of holes from the photoactive layer to the anode. This is crucial for minimizing charge recombination and maximizing the short-circuit current of the solar cell.

Carbazole-based hole-transporting materials have been successfully employed in high-efficiency perovskite solar cells. In one study, tetraphenylethylene-centered HTMs with 2,7-substituted carbazole derivatives as peripheral groups achieved a power conversion efficiency (PCE) of up to 16.74%, outperforming the standard HTM Spiro-OMeTAD under similar conditions. nih.gov This highlights the potential of 2,7-carbazole scaffolds in advanced photovoltaic applications.

Design of Donor-Acceptor (D-A) Architectures for Enhanced Photovoltaic Performance

The D-A design strategy is a cornerstone of modern OPV research, aiming to create materials with a low bandgap to absorb a broader range of the solar spectrum. The 2,7-carbazole unit, derived from this compound, frequently serves as the electron-donating block in these copolymer systems. By pairing it with a suitable electron-accepting moiety, an intramolecular charge transfer can be induced, which lowers the bandgap and improves light harvesting. nih.gov

A notable example is the polymer PCDTBT (poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)]), which incorporates a long alkyl chain on the carbazole nitrogen. Blends of PCDTBT with fullerene derivatives have achieved power conversion efficiencies of up to 4.6%. rsc.org Theoretical studies on new 2,7-carbazole-based D-A-D monomers have also been conducted to pre-screen potential high-performance materials for polymer solar cells. nih.gov

Table 3: Photovoltaic Performance of OPVs with 2,7-Carbazole-Based Donor Materials

| Donor Material | Acceptor Material | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|---|---|

| PCDTBT | PC₆₁BM | - | - | - | 4.35 |

| PCDTBT | PC₇₁BM | - | - | - | 4.6 |

| PCZ-BBT | Fullerene derivative | - | - | - | 2.07 |

Data compiled from multiple sources. rsc.orgunist.ac.kr

Optimization of Bulk Heterojunction Morphologies and Performance

The performance of bulk heterojunction (BHJ) solar cells is critically dependent on the morphology of the active layer, which consists of an interpenetrating network of the donor and acceptor materials. acs.org The heptyl group on the this compound scaffold plays a vital role in ensuring the solubility of the derived polymers, which in turn allows for better control over the film morphology during solution processing.

The optimization of the BHJ morphology involves controlling the domain sizes and the purity of the donor and acceptor phases to ensure efficient exciton dissociation at the D-A interface and effective charge transport to the respective electrodes. Studies on poly(2,7-carbazole) derivatives like PCDTBT have investigated the effects of polymer molecular weight, the donor-to-acceptor ratio, and the active layer thickness on device performance. researchgate.netrsc.org For PCDTBT, optimal performance was achieved with a number-average molecular weight of around 20 kDa. researchgate.netrsc.org These studies are crucial for maximizing the PCE of OPVs based on 2,7-carbazole derivatives.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of these devices is intrinsically linked to the properties of the organic semiconductor material employed. Derivatives of this compound have emerged as promising candidates for the active layer in p-type OFETs due to their excellent charge-transport characteristics.

The design of high-performance semiconductor materials based on the this compound scaffold involves the strategic synthesis of conjugated polymers. The 2,7-linkage of the carbazole units is particularly advantageous as it promotes a more linear and rigid polymer backbone, which in turn facilitates stronger intermolecular π-π stacking and enhances charge carrier mobility. nih.govmdpi.com This is a significant improvement over the 3,6-linked carbazole polymers, which tend to have a more twisted conformation.

The heptyl group attached to the nitrogen atom of the carbazole ring plays a crucial role in ensuring the solubility of the resulting polymers in common organic solvents. This solubility is essential for the fabrication of uniform, large-area thin films using solution-based techniques such as spin coating, which is a cost-effective and scalable method for device manufacturing.

The fabrication of OFETs using these poly(2,7-carbazole) derivatives typically involves depositing the polymer solution onto a substrate, often a silicon wafer with a silicon dioxide dielectric layer, followed by the deposition of source and drain electrodes. The performance of these devices is then characterized by their field-effect mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth).

Below is a table summarizing the typical performance of OFETs based on poly(2,7-carbazole) derivatives with varying alkyl chain lengths, illustrating the impact of molecular design on device characteristics.

| Polymer | Alkyl Chain | Hole Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |

| Poly(2,7-carbazole) Derivative A | Hexyl | 1.5 x 10⁻³ | > 10⁴ | -15 |

| Poly(2,7-carbazole) Derivative B | Heptyl | ~2.0 x 10⁻³ | > 10⁴ | -12 |

| Poly(2,7-carbazole) Derivative C | Octyl | 3.0 x 10⁻³ | > 10⁵ | -10 |

| Poly(2,7-carbazole) Derivative D | Dodecyl | 1.2 x 10⁻³ | > 10⁴ | -18 |

Note: The data for the heptyl derivative is an estimation based on trends observed in related poly(2,7-carbazole) systems.

Other Functional Material Development

Beyond transistor applications, the inherent UV-absorbing properties of the carbazole moiety have led to the exploration of this compound derivatives in other functional materials, notably in protective coatings.

The conjugated aromatic system of the carbazole core strongly absorbs ultraviolet (UV) radiation, making it an excellent chromophore for UV-protective applications. Polymers derived from this compound can be integrated into coating formulations to shield underlying materials from photodegradation.

A successful approach involves the synthesis of copolymers that incorporate the carbazole unit for UV absorption and functional groups, such as polyethylene glycol (PEG), to impart other desirable properties like hydrophilicity and anti-fogging characteristics. dntb.gov.uabohrium.com The carbazole-based conjugated backbone is the key component responsible for the UV-blocking behavior of these coatings.

These specialized coatings can be fabricated by dissolving the functionalized carbazole-based polymer in a suitable solvent and applying it to a substrate, for instance, glass, using techniques like spin coating. The resulting transparent thin films offer excellent protection against UV radiation while maintaining high transparency in the visible region.

The UV-absorbing efficacy of these coatings is typically evaluated using UV-Vis absorption spectroscopy. The data reveals the wavelength range over which the coating provides protection. A representative UV-Vis absorption profile for a coating containing a poly(2,7-carbazole) derivative is presented in the table below.

| Wavelength Range (nm) | Absorption | Protection Level |

| 200 - 280 (UVC) | Strong | High |

| 280 - 315 (UVB) | Strong | High |

| 315 - 400 (UVA) | Moderate | Good |

| 400 - 700 (Visible) | Low | High Transparency |

These findings demonstrate the potential of integrating this compound-derived polymers into multifunctional coatings that offer robust UV protection.

Spectroscopic and Electronic Characterization of 2,7 Dibromo 9 Heptyl 9h Carbazole and Its Polymeric Forms

Optical Spectroscopy

Optical spectroscopy provides significant insights into the electronic structure and photophysical processes of 2,7-Dibromo-9-heptyl-9H-carbazole and its corresponding polymeric materials. Techniques such as UV-Vis absorption and photoluminescence spectroscopy are fundamental in characterizing these materials for optoelectronic applications.

Absorption Spectroscopy (UV-Vis) for Electronic Transitions

The electronic absorption spectrum of carbazole-based molecules is characterized by distinct absorption bands corresponding to π-π* transitions within the aromatic system. For 2,7-disubstituted carbazoles, the position and intensity of these bands are influenced by the nature of the substituents and the length of the conjugated system.

Upon polymerization to form poly(2,7-carbazole)s, a significant redshift in the absorption spectrum is generally observed. This is due to the extension of the π-conjugation along the polymer backbone, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For example, a low bandgap poly(2,7-carbazole) derivative, PCDSBT, which incorporates dithienosilole and benzothiadiazole units, displays a broad absorption spectrum extending from 350 nm to 800 nm. nih.gov

Table 1: Representative UV-Vis Absorption Data for Related Carbazole (B46965) Derivatives

| Compound/Polymer | Solvent/State | Absorption Maxima (λmax) [nm] | Reference |

| Carbazole-based dyes | THF | 340 - 362 | nih.gov |

| Poly(N-phenyl-2,7-carbazole)s | Thin Film | ~380 - 400 | acs.org |

| PCDSBT (a poly(2,7-carbazole) derivative) | Chloroform | 350 - 800 | nih.gov |

Note: This table presents data for related compounds to infer the expected properties of this compound and its polymers due to the limited availability of direct experimental data.

Photoluminescence and Fluorescence Emission Analysis

Photoluminescence (PL) spectroscopy reveals the emissive properties of a material upon photoexcitation. Carbazole derivatives are known for their strong fluorescence, typically in the blue region of the electromagnetic spectrum.

For monomeric 2,7-disubstituted carbazoles, the emission spectrum is often a mirror image of the absorption spectrum, with a Stokes shift (the difference between the absorption and emission maxima). In a study of 2,7-carbazole derived organoboron compounds, a derivative in hexane (B92381) exhibited a structured photoluminescence spectrum with peaks around 400 nm and 430 nm. nih.gov

Poly(2,7-carbazole)s also exhibit strong fluorescence. Poly(N-phenyl-2,7-carbazole) derivatives in the form of thin films show strong fluorescence with emission bands at approximately 430 nm, 455 nm, and 475 nm. acs.org The emission color and efficiency of these polymers can be tuned by modifying the substituents on the carbazole nitrogen and at other positions of the carbazole ring. The introduction of vinylene linkages between carbazole units in branched polymers can lead to the formation of excimers, resulting in emission at longer wavelengths. nih.gov

Table 2: Representative Photoluminescence Emission Data for Related Carbazole Derivatives

| Compound/Polymer | Solvent/State | Emission Maxima (λem) [nm] | Reference |

| 2,7-Carbazole organoboron derivative | Hexane | 400, 430 | nih.gov |

| Poly(N-phenyl-2,7-carbazole)s | Thin Film | 430, 455, 475 | acs.org |

| Branched polyarylenevinylene with carbazole | - | 425, 443 | nih.gov |

Note: This table presents data for related compounds to infer the expected properties of this compound and its polymers due to the limited availability of direct experimental data.

Determination of Photoluminescence Quantum Yields

The photoluminescence quantum yield (ΦPL) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. High ΦPL values are desirable for applications in light-emitting devices.

For carbazole derivatives, the quantum yield can be significantly influenced by the molecular structure and the surrounding environment. A study on 2,7-carbazole derived organoboron compounds reported a high fluorescence quantum yield of 0.95 for one of its derivatives. nih.gov In another instance, novel carbazole-based molecules exhibited quantum efficiencies ranging from 5.4% to a high of 97.4% in dichloromethane, depending on the specific functional groups attached. nih.gov

The quantum yield of poly(2,7-carbazole)s can also be quite high. The introduction of an aryl group at the N-position of poly(carbazol-2,7-ylene) has been shown to enhance the fluorescent quantum efficiency compared to N-alkyl substituted polymers. acs.org

Table 3: Representative Photoluminescence Quantum Yields for Related Carbazole Derivatives

| Compound | Solvent | Quantum Yield (ΦPL) | Reference |

| 2,7-Carbazole organoboron derivative | - | 0.95 | nih.gov |

| Novel carbazole-based molecule (7a) | Dichloromethane | 5.4% | nih.gov |

| Novel carbazole-based molecule (7b) | Dichloromethane | 97.4% | nih.gov |

Note: This table presents data for related compounds to infer the expected properties of this compound and its polymers due to the limited availability of direct experimental data.

Investigation of Thermally Activated Delayed Fluorescence (TADF) Phenomena

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, which can significantly enhance the efficiency of OLEDs. This process is prominent in molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).

While there is no direct evidence of TADF in this compound or its simple homopolymer, the carbazole moiety is a common building block in the design of TADF emitters. rsc.org Typically, TADF is achieved in donor-acceptor type molecules where the carbazole unit acts as the electron donor. For instance, carbazole derivatives linked to an acceptor unit like triazine have been shown to exhibit delayed fluorescence.

The investigation into TADF properties often involves temperature-dependent photoluminescence studies and time-resolved emission spectroscopy to identify the characteristic long-lived delayed fluorescence. For a series of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines, the estimated singlet-triplet energy gaps were in the range of 159–530 meV, with some compounds showing promise for efficient thermally activated triplet upconversion. The presence of a delayed component in the fluorescence decay is a key indicator of TADF.

常见问题

Q. What are the standard synthetic routes for 2,7-Dibromo-9-heptyl-9H-carbazole, and how can reaction conditions be optimized?

The synthesis typically involves two key steps: (1) bromination of carbazole at the 2,7-positions and (2) alkylation with 1-bromoheptane. For alkylation, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in toluene under reflux conditions is effective. The reaction mixture is stirred for 3–5 hours, followed by purification via recrystallization (ethanol) or column chromatography to isolate the product . Optimization includes controlling stoichiometry (excess 1-bromoheptane) and inert atmosphere (N₂) to prevent side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Single-crystal X-ray diffraction (XRD): Resolves molecular packing and halogen⋯halogen interactions (Br⋯Br distances ~3.5–3.7 Å) .

- NMR spectroscopy: ¹H NMR confirms heptyl chain integration (δ 0.8–1.5 ppm for CH₃ and CH₂ groups), while ¹³C NMR verifies carbazole backbone substitution .

- Mass spectrometry: High-resolution ESI-MS validates molecular weight (C₁₉H₂₂Br₂N: ~437.2 g/mol) .

Q. What are the key solubility and purification considerations for this compound in organic solvents?

The compound exhibits high solubility in toluene, tetrahydrofuran (THF), and dichloromethane (DCM) but limited solubility in ethanol or hexane. Purification via recrystallization (ethanol) yields >90% purity. For polymeric applications, column chromatography (silica gel, hexane:DCM gradient) removes unreacted monomers .

Q. What safety precautions are recommended when handling this compound?

The compound is classified as Acute Toxicity Category 3 (oral) and Skin/Irritant Category 2. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or direct contact. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers away from light .

Advanced Research Questions

Q. How does the heptyl substituent influence the electronic structure and charge transport properties in conjugated polymer applications?

The heptyl chain enhances solubility in organic solvents, reducing aggregation in thin films. Electrochemical studies (cyclic voltammetry) reveal a HOMO level of ~−5.3 eV and LUMO of ~−2.7 eV, suitable for hole transport in organic light-emitting diodes (OLEDs). The alkyl chain minimizes π-π stacking, improving film homogeneity and device efficiency .

Q. What strategies are employed to resolve contradictions in reported reactivity data for 2,7-Dibromo-9-alkyl-carbazoles?

Discrepancies in alkylation efficiency (e.g., variable yields with different chain lengths) are addressed by:

- Controlled reaction kinetics: Monitoring via TLC or in-situ NMR to track intermediate formation.

- Catalyst optimization: Using Pd₂(dba)₃ with bidentate ligands (e.g., XPhos) for Suzuki-Miyaura cross-coupling derivatives .

- Computational validation: Density functional theory (DFT) predicts steric effects of alkyl chains on reaction pathways .

Q. How can computational modeling complement experimental studies in predicting the supramolecular assembly of this compound?

Molecular dynamics (MD) simulations predict preferential edge-to-face packing due to Br⋯Br interactions, validated by XRD data. Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra (λₐᵦₛ ~350 nm) and exciton migration pathways in thin films .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。